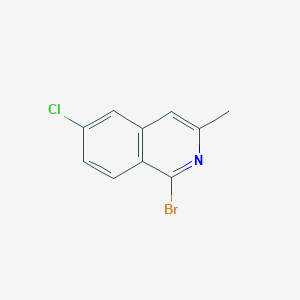

1-Bromo-6-chloro-3-methylisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

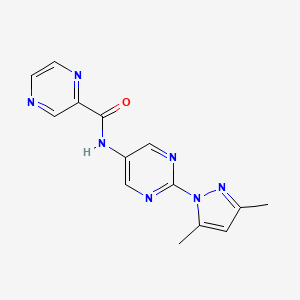

1-Bromo-6-chloro-3-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 1-Bromo-6-chloro-3-methylisoquinoline is1S/C10H7BrClN/c1-6-4-7-5-8 (12)2-3-9 (7)10 (11)13-6/h2-5H,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

1-Bromo-6-chloro-3-methylisoquinoline is a powder . It has a molecular weight of 256.53 .Aplicaciones Científicas De Investigación

Synthesis Enhancements

1-Bromo-6-chloro-3-methylisoquinoline serves as an intermediate in the synthesis of complex organic compounds. A notable application involves its use in the creation of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, where a catalytic system involving 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane demonstrated efficiency and reusability under thermal and solvent-free conditions, leading to high product yields in minutes (H. Kefayati, F. Asghari, Raheleh Khanjanian, 2012).

Facilitating Novel Reactions

The compound also plays a role in the Knorr synthesis of quinolinones, such as 6-Bromo-4-methylquinolin-2(1H)-one, showing its importance in preparing materials for studying infectious diseases. The synthesis, which includes a condensation and cyclization process, highlights the compound's utility in generating materials with potential biological activity (N. Wlodarczyk et al., 2011).

Role in Bioreductively Activated Prodrug Systems

Another innovative application involves using a similar compound, 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one, in a potential bioreductively activated prodrug system. This system aims for selective drug delivery to hypoxic tissues, showcasing the role of bromo-chloro-methylisoquinoline derivatives in developing targeted therapeutic agents (I. Parveen, D. Naughton, W. Whish, M. Threadgill, 1999).

Drug Discovery Intermediates

The compound's derivatives are key intermediates in drug discovery processes. An example includes the optimization of synthetic routes for drug intermediates, such as 5-bromo-2-methylamino-8-methoxyquinazoline. By introducing a telescoping process, researchers were able to enhance yield and purity, contributing significantly to the efficiency of medicinal chemistry laboratories (K. Nishimura, T. Saitoh, 2016).

Structural Studies

Structural studies of related bromo and chloro derivatives of isoquinoline, such as 2-aryl-3-bromoquinolin-4(1H)-ones, provide insights into their behavior in different states (solution, solid, and gas phases). These studies are fundamental for understanding the compound's interactions and reactivity, crucial for designing more effective drugs and materials (M. Mphahlele et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

1-bromo-6-chloro-3-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-5-8(12)2-3-9(7)10(11)13-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSUAJBESMUBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)C(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-6-chloro-3-methylisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2686726.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2686730.png)

![5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686734.png)

![N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2686737.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2686742.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2686744.png)

![(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2686748.png)